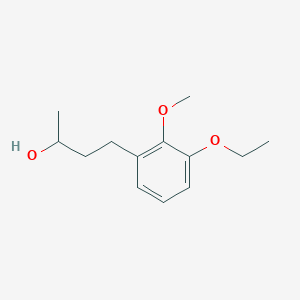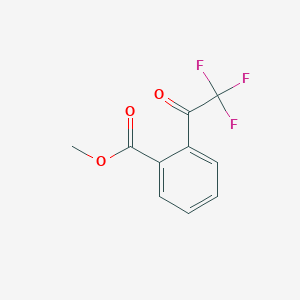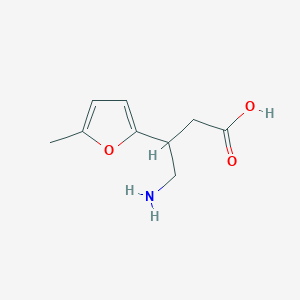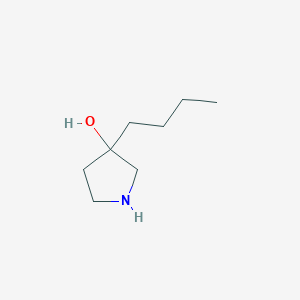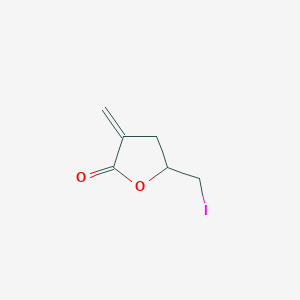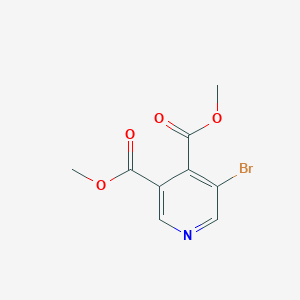
Dimethyl 5-bromopyridine-3,4-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 5-bromopyridine-3,4-dicarboxylate is an organic compound with the molecular formula C9H8BrNO4 It is a derivative of pyridine, a basic heterocyclic organic compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dimethyl 5-bromopyridine-3,4-dicarboxylate can be synthesized through several methods. One common approach involves the bromination of dimethyl pyridine-3,4-dicarboxylate. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron or a radical initiator like azobisisobutyronitrile (AIBN). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the pyridine ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl 5-bromopyridine-3,4-dicarboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine or other substituents.
Coupling Reactions: It can undergo coupling reactions such as Suzuki, Stille, and Negishi couplings to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Coupling Reactions: Palladium catalysts, along with appropriate ligands and bases, are typically employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while coupling reactions can produce bipyridine compounds or other complex structures .
Aplicaciones Científicas De Investigación
Dimethyl 5-bromopyridine-3,4-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and as a ligand in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of dimethyl 5-bromopyridine-3,4-dicarboxylate involves its interaction with specific molecular targets. For instance, in enzyme inhibition studies, the compound may bind to the active site of an enzyme, blocking its activity. The exact pathways and molecular targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- Dimethyl 5-bromopyridine-2,3-dicarboxylate
- Dimethyl 3-bromopyridine-2,4-dicarboxylate
- Dimethyl 4-bromopyridine-2,3-dicarboxylate
Uniqueness
Dimethyl 5-bromopyridine-3,4-dicarboxylate is unique due to its specific bromination pattern, which imparts distinct chemical reactivity and properties compared to its isomers. This uniqueness makes it valuable in targeted synthetic applications and research studies .
Propiedades
Fórmula molecular |
C9H8BrNO4 |
|---|---|
Peso molecular |
274.07 g/mol |
Nombre IUPAC |
dimethyl 5-bromopyridine-3,4-dicarboxylate |
InChI |
InChI=1S/C9H8BrNO4/c1-14-8(12)5-3-11-4-6(10)7(5)9(13)15-2/h3-4H,1-2H3 |
Clave InChI |
GVEINVSPZGSCHE-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CN=CC(=C1C(=O)OC)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


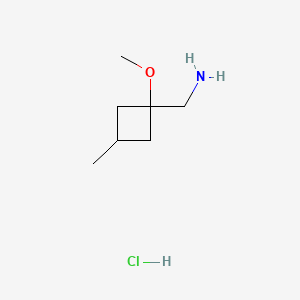
![methyl 4-[(1R)-2,2,2-trifluoro-1-hydroxyethyl]benzoate](/img/structure/B15320809.png)
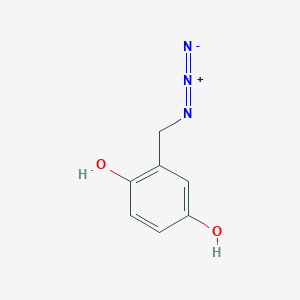
![2-Amino-3-(bicyclo[2.2.1]heptan-2-yl)propan-1-ol](/img/structure/B15320818.png)
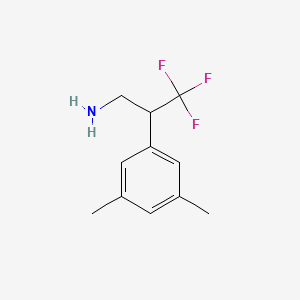
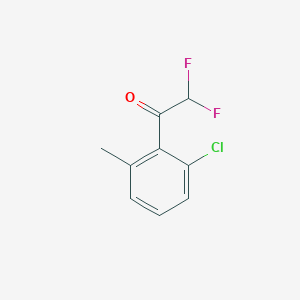
![7-Oxa-4-azaspiro[2.5]octane-4-carboxamide](/img/structure/B15320839.png)
![1-[1-(5-Chloro-2-methoxyphenyl)cyclopropyl]ethan-1-ol](/img/structure/B15320842.png)
